N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Its structure includes a 3,4-dimethylphenyl group at the 1-position and a 2-(m-tolyl)acetamide substituent at the 5-position (Figure 1).
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-5-4-6-17(9-14)11-20(28)25-26-13-23-21-19(22(26)29)12-24-27(21)18-8-7-15(2)16(3)10-18/h4-10,12-13H,11H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTGXXMIZMXHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. Its unique structural features contribute to its potential therapeutic applications.
Structural Characteristics
The compound features a bicyclic pyrazolo[3,4-d]pyrimidine core with several functional groups that enhance its biological activity. The structural formula can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 350.42 g/mol |
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | 3,4-Dimethylphenyl and m-tolyl groups |
Biological Activity Overview
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant biological activities, including:
- Anticancer Activity : Many derivatives have shown potent cytotoxic effects against various cancer cell lines.
- EGFR Inhibition : Some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is a crucial target in cancer therapy.
1. Anticancer Properties
A study investigating the anticancer properties of similar pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of these compounds against lung (A549) and colon (HCT-116) cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12b | A549 | 8.21 | Induces apoptosis and cell cycle arrest |
| Compound 12b | HCT-116 | 19.56 | EGFR inhibition |
These results indicate that the compound's structural modifications significantly influence its potency against cancer cells.
2. Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with EGFR. The docking results suggest a strong binding affinity to the active site of EGFR, which is critical for its inhibitory activity.
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of EGFR signaling pathways.
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at specific phases (S and G2/M).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound 36 (from )
- Structure : N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide.
- Key Differences: A 6-ethyl-4-oxopyrimidine replaces the pyrazolo[3,4-d]pyrimidinone core. Substituents: 3-methylpyrazole and m-tolylacetamide.
- Activity : Optimized for selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase. The ethyl group at the 6-position may enhance target selectivity compared to methyl substituents .
Example 83 (from )
- Structure: Contains a dimethylamino group at the 4-position and a 3-fluoro-4-isopropoxyphenyl substituent.
- Key Differences :
- Fluorine and isopropoxy groups increase electronegativity and steric bulk.
- Properties : Melting point (302–304°C) and molecular weight (571.2 g/mol) suggest higher crystallinity and stability compared to the target compound .
Functional Group Analogues
Antimicrobial Thiazolidinone Derivatives (from )
- Example : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide (Compound XVIII).
- Key Differences: Thiazolidinone and tetrabromophthalazine substituents introduce electron-withdrawing effects.
- Activity : Demonstrated moderate to high antimicrobial activity against gram-negative bacteria (e.g., Escherichia coli), attributed to the thioxo and bromine groups enhancing membrane disruption .
Pesticide Chloroacetamides (from )
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Substituent Effects :
- Structural Flexibility: The pyrazolo[3,4-d]pyrimidinone scaffold accommodates diverse substituents, enabling tailored interactions with biological targets (e.g., enzymes, microbial membranes) .
- Unresolved Questions: The target compound’s specific activity remains uncharacterized in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
